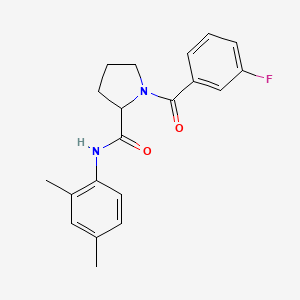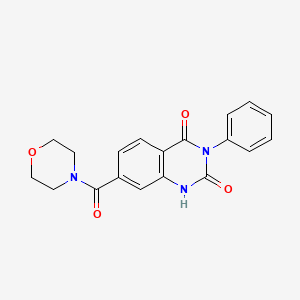
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a proline-derived compound that has gained attention in the scientific community for its potential applications in drug discovery.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide is not fully understood, but it is thought to inhibit the activity of enzymes by binding to their active sites. N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, which can lead to the disruption of cellular processes. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, which can lead to their death.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have activity against several targets. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has several potential future directions for research. One area of research could be to investigate its activity against other targets, such as enzymes involved in inflammation or immune response. Additionally, further studies could be done to understand its mechanism of action and its effects on cellular processes. Another area of research could be to investigate its potential use in combination with other drugs for cancer therapy. Finally, studies could be done to investigate its potential use in treating other diseases, such as neurodegenerative diseases.
合成法
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized using a multistep process starting from commercially available compounds. The synthesis involves the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzoyl chloride to produce the intermediate 3-fluorobenzoyl-2,4-dimethylbenzylamine. The intermediate is then reacted with proline to yield N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide. The synthesis method has been optimized to produce high yields of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide with high purity.
科学的研究の応用
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential applications in drug discovery. It has been shown to have activity against several targets, including proteases, kinases, and phosphatases. N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-8-9-17(14(2)11-13)22-19(24)18-7-4-10-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,8-9,11-12,18H,4,7,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSPVXQIICRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![N-[3-(4-morpholinyl)propyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6112512.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6112536.png)
![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)
![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethanol](/img/structure/B6112590.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)